molecular formula C19H12F4N2O2 B2988331 N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797644-07-5

N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2988331
CAS No.: 1797644-07-5
M. Wt: 376.311
InChI Key: HBADCUVBQKHEIK-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a fluorine atom, and a pyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is the reaction of 4-fluoro-3-(trifluoromethyl)aniline with 3-(pyridin-2-yloxy)benzoyl chloride under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also incorporate green chemistry principles to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of different substituted benzamides or other derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.

Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the pyridin-2-yloxy group contributes to its biological activity. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide: Lacks the fluorine atom at the 4-position.

  • N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-3-yloxy)benzamide: Different position of the pyridin-2-yloxy group.

Uniqueness: N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F4N2O2/c20-16-8-7-13(11-15(16)19(21,22)23)25-18(26)12-4-3-5-14(10-12)27-17-6-1-2-9-24-17/h1-11H,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBADCUVBQKHEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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